Tetrakis(4-biphenylyl)silane

Description

Significance of Tetrahedral Organosilane Cores in Molecular Design

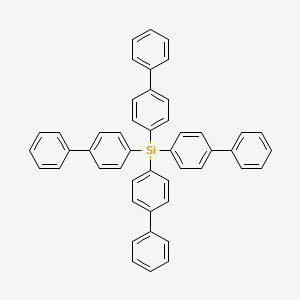

The tetrahedral geometry of organosilane cores, such as the one found in Tetrakis(4-biphenylyl)silane, is a cornerstone of its utility in molecular construction. This specific three-dimensional arrangement offers several key advantages in the design of advanced materials. The silicon atom at the center acts as a non-conjugated node, effectively isolating the electronic properties of the four attached aryl groups. rsc.org This tetrahedral configuration prevents the extensive intermolecular interactions that can lead to undesirable aggregation and quenching of fluorescence in the solid state. rsc.org

This inherent structure allows for the creation of materials with uniform and smooth amorphous films, a critical characteristic for applications in organic electronics. rsc.org Furthermore, the rigid and well-defined 3D architecture of tetrahedral silanes enables the construction of complex molecular structures with predictable geometries, which is invaluable for creating materials like porous organic polymers (POPs) and covalent organic frameworks (COFs) with interconnected pore structures. The ability to introduce different functional groups onto the aryl arms provides a versatile platform for tuning the optical, electronic, and physical properties of the resulting materials. researchgate.net

Research Trajectories and Scope of this compound in Materials Science

The research surrounding this compound is vibrant and expanding, with its applications spanning several key areas of materials science. A primary focus has been its use in the development of materials for organic light-emitting diodes (OLEDs). Its high thermal stability, wide energy gap, and ability to form stable amorphous films make it an excellent candidate for host materials and hole-blocking layers in OLED devices. rsc.org

Another significant research avenue is the synthesis of porous organic polymers (POPs) using this compound as a building block. These materials exhibit high thermal stability and moderate porosity, making them promising for applications in gas adsorption, such as carbon dioxide capture, and catalysis. nih.gov The tetrahedral core of the silane promotes the formation of three-dimensional networks with interconnected pores.

Furthermore, derivatives of this compound are being explored for their potential in perovskite solar cells, where they can function as hole transport materials. researchgate.netrsc.orgox.ac.uk The ability to chemically modify the biphenyl arms allows for the fine-tuning of energy levels to match those of other components in the solar cell, potentially leading to more efficient and stable devices. The overarching trend in materials science is the development of sustainable, high-performance materials, and this compound, with its versatile properties, is well-positioned to contribute to these advancements. researchcommons.org

Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 3352-54-3 | |

| Molecular Formula | C48H36Si | |

| Molecular Weight | 640.9 g/mol | |

| Appearance | Crystalline solid | researchgate.net |

| Synthesis | Typically via nucleophilic substitution of silicon tetrachloride with 4-biphenylyllithium or Grignard reagents, or through palladium-catalyzed cross-coupling reactions. | |

| Key Applications | Organic Light-Emitting Diodes (OLEDs), Porous Organic Polymers (POPs), Perovskite Solar Cells. | rsc.orgnih.govbocsci.com |

Propriétés

Numéro CAS |

3352-54-3 |

|---|---|

Formule moléculaire |

C48H36Si |

Poids moléculaire |

640.9 g/mol |

Nom IUPAC |

tetrakis(4-phenylphenyl)silane |

InChI |

InChI=1S/C48H36Si/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |

Clé InChI |

ABITWCWTLOLPCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

Autres numéros CAS |

3352-54-3 |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrakis(4-biphenylyl)silane, and what critical parameters influence yield and purity?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions involving silicon precursors and biphenylyl ligands. A common approach involves reacting silicon tetrachloride with 4-biphenylyllithium or Grignard reagents under inert conditions. Key parameters include:

- Temperature : Maintaining sub-zero temperatures (e.g., −78°C) to prevent side reactions.

- Solvent Choice : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates.

- Stoichiometry : Precise molar ratios (4:1 biphenylyl reagent to silicon precursor) to avoid incomplete substitution.

- Purification : Column chromatography or recrystallization from toluene/hexane mixtures to isolate the pure product .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming silicon bonding environments. A sharp singlet near −40 ppm indicates tetrahedral coordination. and NMR verify biphenylyl substituent integrity .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (Si–C ≈ 1.87 Å) and confirms tetrahedral geometry. Challenges include low solubility and crystal growth in non-polar solvents .

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight and purity, with fragmentation patterns identifying biphenylyl loss .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under nitrogen or argon to prevent oxidation. Store at 2–8°C for long-term stability .

- Waste Disposal : Collect organic waste in designated containers and incinerate via licensed facilities to avoid environmental release .

- Contradictions : While some silanes are classified as low hazard (e.g., no GHS labeling in ), analogous compounds like Tetrakis(4-carboxyphenyl)porphyrin require stricter controls due to respiratory irritancy (H335) .

Advanced Research Questions

Q. How does this compound perform as a building block in covalent organic frameworks (COFs), and what are key integration considerations?

- Methodological Answer :

- Framework Design : The tetrahedral geometry of this compound enables 3D COF architectures. Pair with linear linkers (e.g., diaminobiphenyl) via Schiff-base condensation .

- Stability : Enhance hydrolytic stability by substituting electron-withdrawing groups (e.g., fluorine) on biphenylyl rings, reducing Si–O bond susceptibility .

- Porosity : BET surface area analysis (N adsorption at 77 K) reveals microporosity (~500 m/g), critical for gas storage applications .

Q. What challenges arise in achieving high thermal stability in materials synthesized using this compound?

- Methodological Answer :

- Decomposition Pathways : Thermogravimetric analysis (TGA) shows weight loss above 300°C, attributed to Si–C bond cleavage. Incorporating aromatic linkers (e.g., pyrene) improves stability via π-π stacking .

- Crosslinking Strategies : UV-initiated radical polymerization of allyl-functionalized silanes enhances thermal resistance (T > 400°C) .

- Contradictions : Fluorinated derivatives (e.g., Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl)silane) exhibit higher thermal stability but reduced solubility, complicating processing .

Q. How do electron-withdrawing substituents on biphenylyl groups affect the electronic properties of this compound derivatives?

- Methodological Answer :

- Cyano Substituents : Introduce strong electron-withdrawing effects, lowering LUMO levels (−3.2 eV) and enabling n-type semiconductor behavior. Characterize via cyclic voltammetry and DFT calculations .

- Fluorine Substituents : Enhance electrophilicity at the silicon center, facilitating nucleophilic attacks in catalytic applications. XPS confirms increased Si 2p binding energy (103.5 eV vs. 102.8 eV for unsubstituted silane) .

- Optoelectronic Applications : UV-Vis spectroscopy shows redshifted absorption (λ ≈ 350 nm) in cyano-substituted derivatives, suitable for organic photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.